molecular formula C4H6O4ReS2 B163173 Rhenium(V)dimercaptosuccinic acid CAS No. 133466-85-0

Rhenium(V)dimercaptosuccinic acid

Cat. No. B163173
CAS RN: 133466-85-0
M. Wt: 368.4 g/mol
InChI Key: GFHFNHBWQJIQGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rhenium(V)dimercaptosuccinic acid (Re(DMSA)) is a radiopharmaceutical agent that is used for imaging and treating cancer. It is a chelating agent that binds to rhenium-188, a radioactive isotope that emits beta particles. Re(DMSA) has shown promising results in preclinical and clinical studies for the diagnosis and treatment of various types of cancer.

Mechanism of Action

Re(DMSA) binds to the surface of cancer cells through the interaction between the DMSA ligand and the cell surface receptors. Once bound, the rhenium-188 emits beta particles, which damage the DNA of the cancer cells and induce cell death.
Biochemical and Physiological Effects:
Re(DMSA) has been shown to have minimal toxicity and is rapidly cleared from the body. It has been reported to have no significant effect on blood chemistry, hematological parameters, or liver and kidney function.

Advantages and Limitations for Lab Experiments

One of the main advantages of Re(DMSA) is its high specificity and selectivity for cancer cells. This makes it an ideal imaging and therapeutic agent for cancer. However, Re(DMSA) has a short half-life, which limits its use in long-term studies. It is also expensive and requires specialized equipment for synthesis and handling.

Future Directions

There are several areas of research that can be explored with Re(DMSA). One future direction is the development of new ligands that can improve the targeting and binding of Re(DMSA) to cancer cells. Another direction is the investigation of combination therapies that can enhance the efficacy of Re(DMSA) in cancer treatment. Additionally, the use of Re(DMSA) in other diseases, such as neurodegenerative disorders, can be explored.

Synthesis Methods

Re(DMSA) is synthesized by reacting dimercaptosuccinic acid (DMSA) with rhenium-188. The reaction is carried out in the presence of a reducing agent, such as stannous chloride, and is usually performed under mild conditions.

Scientific Research Applications

Re(DMSA) has been extensively studied for its potential use in cancer diagnosis and treatment. It has shown high uptake in various types of cancer cells, making it a promising imaging agent. Re(DMSA) has also been used in targeted radionuclide therapy, where it is administered to cancer patients and selectively binds to cancer cells, delivering radiation directly to the tumor.

properties

CAS RN

133466-85-0

Product Name

Rhenium(V)dimercaptosuccinic acid

Molecular Formula

C4H6O4ReS2

Molecular Weight

368.4 g/mol

IUPAC Name

2,2-bis(sulfanyl)butanedioic acid;rhenium

InChI

InChI=1S/C4H6O4S2.Re/c5-2(6)1-4(9,10)3(7)8;/h9-10H,1H2,(H,5,6)(H,7,8);

InChI Key

GFHFNHBWQJIQGN-UHFFFAOYSA-N

SMILES

C(C(=O)O)C(C(=O)O)(S)S.[Re]

Canonical SMILES

C(C(=O)O)C(C(=O)O)(S)S.[Re]

synonyms

186 Re-DMSA
188 Re-DMSA
Re(V)DMSA
rhenium DMSA
rhenium(V)dimercaptosuccinic acid
rhenium(V)dimercaptosuccinic acid, 186Re-labeled

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.